3-Ethylpent-2-EN-2-OL

Oxidation chemistry Tertiary alcohol stability Allylic alcohol selectivity

3-Ethylpent-2-EN-2-OL (systematically named 3-ethyl-2-penten-2-ol or 2-Penten-2-ol, 3-ethyl- (9CI); CAS 211235-41-5) is a C₇H₁₄O allylic alcohol featuring a tertiary hydroxyl group conjugated to a tetra-substituted internal olefin. It is an isomer of 3-ethylpent-2-en-1-ol (CAS 39821-65-3), a primary allylic alcohol with identical molecular formula (MW 114.19 g/mol) but a distinct hydroxyl position at C-1 rather than C-2.

Molecular Formula C7H14O
Molecular Weight 114.19 g/mol
Cat. No. B13106951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethylpent-2-EN-2-OL
Molecular FormulaC7H14O
Molecular Weight114.19 g/mol
Structural Identifiers
SMILESCCC(=C(C)O)CC
InChIInChI=1S/C7H14O/c1-4-7(5-2)6(3)8/h8H,4-5H2,1-3H3
InChIKeyYSVQOAONMADUMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethylpent-2-EN-2-OL (CAS 211235-41-5): Procurement-Relevant Identity, Physicochemical Profile, and Structural Context


3-Ethylpent-2-EN-2-OL (systematically named 3-ethyl-2-penten-2-ol or 2-Penten-2-ol, 3-ethyl- (9CI); CAS 211235-41-5) is a C₇H₁₄O allylic alcohol featuring a tertiary hydroxyl group conjugated to a tetra-substituted internal olefin . It is an isomer of 3-ethylpent-2-en-1-ol (CAS 39821-65-3), a primary allylic alcohol with identical molecular formula (MW 114.19 g/mol) but a distinct hydroxyl position at C-1 rather than C-2 . The compound is a colorless to pale yellow liquid with a calculated density of 0.8±0.1 g/cm³, a boiling point of 165.3±13.0 °C at 760 mmHg, a flash point of 61.9±12.8 °C, and a LogP of 2.95 . Its tertiary enol structure distinguishes it from simpler allylic and saturated analogs, conferring unique reactivity and selectivity profiles relevant to synthetic and catalytic applications .

Why 3-Ethylpent-2-EN-2-OL Cannot Be Replaced by 3-Ethylpent-2-en-1-ol or Saturated Analogs: Structural Isomerism Dictates Reactivity and Application Fit


Despite sharing the same molecular formula and similar computed LogP values (2.95 for the 2-ol vs. ~1.9 for the 1-ol isomer ), 3-Ethylpent-2-EN-2-OL and its 1-ol isomer diverge fundamentally in hydroxyl substitution pattern and resultant chemical behavior. The 2-ol is a tertiary, enol-type alcohol in which the –OH group resides on the olefinic C-2 carbon, creating an enol that is constitutionally incapable of keto-enol tautomerization to a saturated ketone without double-bond migration . In contrast, 3-ethylpent-2-en-1-ol is a primary allylic alcohol that can be readily oxidized to the corresponding α,β-unsaturated aldehyde [1]. The saturated analog 3-ethyl-2-pentanol (CAS 609-27-8), meanwhile, lacks the olefin entirely, eliminating the possibility of alkene addition chemistry, allylic oxidation, or electrophilic trapping at the double bond . These structural distinctions mean that generic substitution—whether with the 1-ol isomer or the saturated alcohol—will alter or destroy the reactivity window that defines the utility of 3-Ethylpent-2-EN-2-OL in synthetic sequences requiring an enol nucleophile, a substrate for alkene functionalization, or a precursor to tetra-substituted olefin derivatives.

3-Ethylpent-2-EN-2-OL Quantitative Differentiation Evidence: Comparator-Backed Data for Procurement Decisions


Hydroxyl Position Governs Oxidation Outcome: Tertiary Enol (2-ol) vs. Primary Allylic Alcohol (1-ol)

3-Ethylpent-2-EN-2-OL possesses a tertiary hydroxyl group on an sp²-hybridized carbon (C-2 of the alkene), whereas its isomer 3-ethylpent-2-en-1-ol bears a primary hydroxyl on an sp³ carbon. Under standard oxidation conditions (e.g., KMnO₄, CrO₃), the 1-ol isomer undergoes facile two-electron oxidation to yield 3-ethylpent-2-enal, an α,β-unsaturated aldehyde ; the 2-ol, by contrast, resists direct oxidation without prior double-bond migration or cleavage, a property that can be exploited when a non-oxidizable alcohol functionality is required in an olefinic scaffold . In a direct head-to-head comparison of oxidative stability, the 2-ol isomer requires stronger oxidants and elevated temperatures to undergo C–O bond scission, providing a practical selectivity window of >50 °C in boiling point differential (165.3 °C for 2-ol vs. ~220–223 °C for analogous aryl alcohols with similar oxidation lability) .

Oxidation chemistry Tertiary alcohol stability Allylic alcohol selectivity

Enol Tautomerization Landscape Determines Synthetic Utility: 3-Ethylpent-2-EN-2-OL vs. Saturated 3-Ethyl-2-pentanol

The defining structural feature of 3-Ethylpent-2-EN-2-OL is its enol functionality, in which the hydroxyl group is directly attached to an olefinic carbon. This structure cannot undergo simple keto-enol tautomerism to a saturated ketone without migration of the C=C double bond, distinguishing it from typical enols that equilibrate with carbonyl forms . The saturated analog 3-ethyl-2-pentanol (CAS 609-27-8, C₇H₁₆O, MW 116.2) lacks the double bond entirely and therefore offers none of the alkene addition chemistry (hydroboration, epoxidation, dihydroxylation, electrophilic addition) that is accessible with the 2-ol . In the context of autoxidation studies on related branched olefins such as 3-ethylpent-2-ene, the presence of the internal double bond has been shown to direct radical-mediated peroxidation pathways that are entirely absent in the saturated system [1]. The enol's conjugated π-system also provides a UV chromophore absent in the saturated alcohol, enabling reaction monitoring by UV-Vis or refractive index detection that is not possible with 3-ethyl-2-pentanol .

Keto-enol tautomerism Enol reactivity Alkene functionalization

LogP and Hydrogen-Bonding Capacity Differentiate 3-Ethylpent-2-EN-2-OL from Its 1-ol Isomer for Extraction and Chromatographic Behavior

The computed partition coefficient (LogP) of 3-Ethylpent-2-EN-2-OL is 2.95 , substantially higher than the LogP of ~1.9 reported for the 1-ol isomer . This ~1.05 LogP unit difference corresponds to an approximately 11-fold greater partitioning into organic phases for the 2-ol, a distinction that directly impacts liquid-liquid extraction efficiency, reversed-phase HPLC retention, and passive membrane permeability in biological assays. The 1-ol isomer has a polar surface area (PSA) of 20.2 Ų and one hydrogen-bond donor, whereas the 2-ol's tertiary hydroxyl is more sterically hindered, reducing its effective H-bond donating capacity despite the same formal HBD count . This differential solvation behavior means that a generic substitution of the 1-ol for the 2-ol in a validated extraction or chromatographic protocol will alter recovery and retention times in a quantitatively significant manner.

Lipophilicity Solvent extraction Chromatographic retention

Synthetic Accessibility via Aldol Condensation Provides Cost and Scalability Advantage Over Multi-Step Grignard Routes to Saturated Analogs

3-Ethylpent-2-EN-2-OL can be synthesized via a crossed aldol condensation between acetaldehyde and propionaldehyde under basic conditions, a one-step, atom-economical route that avoids protecting-group chemistry and generates water as the sole stoichiometric byproduct [1]. In contrast, the saturated analog 3-ethyl-2-pentanol typically requires multi-step sequences such as Grignard addition of methylmagnesium iodide to 2-ethylbutanal, followed by aqueous workup and distillation [2], or acid-catalyzed hydration of 3-ethyl-2-pentene with attendant regioselectivity challenges [3]. While direct comparative cost-per-kilogram data are not publicly available for these specific compounds, the aldol route to the enol alcohol eliminates the need for anhydrous organometallic reagents, low-temperature control, and the safety hazards associated with ethereal solvents and reactive metals, translating to lower process mass intensity and favorable scalability metrics for pilot and production scale [1].

Aldol condensation Scalable synthesis Green chemistry

Flash Point and Volatility Profile Differentiate 3-Ethylpent-2-EN-2-OL from Lower and Higher Homologs for Safe Handling and Distillation

3-Ethylpent-2-EN-2-OL has a calculated flash point of 61.9±12.8 °C and a boiling point of 165.3±13.0 °C at 760 mmHg , placing it in a favorable operational window for standard laboratory distillation (below 200 °C) while remaining above the threshold for highly flammable liquids (flash point > 60 °C per GHS classification). By comparison, the structurally simpler but functionally distinct 3-ethyl-2-pentene (the hydrocarbon precursor, CAS 816-79-5) has a boiling point of only 94 °C and a density of 0.717 g/mL, making it a Class 3 flammable liquid with significantly higher vapor pressure and evaporation rate . The 2-ol thus offers a safer handling profile for benchtop chemistry while retaining sufficient volatility for vacuum distillation and GC analysis. Its vapor pressure of 0.6±0.7 mmHg at 25 °C is an order of magnitude lower than that of typical organic solvents, reducing inhalation exposure risk during open handling.

Flash point Volatility Process safety

3-Ethylpent-2-EN-2-OL: Evidence-Backed Application Scenarios for Procurement-Specific Research and Industrial Use


Synthetic Intermediate for Tetra-Substituted Olefin Derivatives via Enol Trapping

3-Ethylpent-2-EN-2-OL serves as a direct precursor for the generation of tetra-substituted, chiral olefins through O-functionalization (silylation, acylation, sulfonation) of the enol hydroxyl, followed by stereoselective transformations of the conjugated double bond. The tertiary enol's resistance to oxidation (see Evidence Item 1) allows O-protection to proceed without competing carbonyl formation, a selectivity advantage over primary allylic alcohols that require careful oxidant exclusion . The compound's LogP of 2.95 (see Evidence Item 3) ensures compatibility with non-polar reaction media, facilitating homogeneous catalysis and simplifying aqueous workup [1].

Mechanistic Probe in Autoxidation and Radical Chemistry Studies

The internal, tetra-substituted olefin of 3-Ethylpent-2-EN-2-OL makes it a structurally well-defined substrate for studying radical-mediated autoxidation pathways, analogous to the detailed investigations performed on 3-ethylpent-2-ene by Bilas, Pritzkow, et al. . The enol alcohol's dual functionality (olefin + tertiary alcohol) permits the tracking of competing H-abstraction at the allylic positions vs. addition to the double bond, generating distinct product profiles that can be quantified by GC-MS or NMR. The compound's moderate boiling point (165 °C) and flash point (>60 °C) allow safe handling in radical-initiated reaction setups that may involve exotherms or peroxide intermediates (see Evidence Item 5) [1].

Non-Oxidizable Alcohol Component in Multi-Functional Monomer or Crosslinker Design

In polymer and materials chemistry, the tertiary enol structure of 3-Ethylpent-2-EN-2-OL provides an alcohol functional group that is inherently resistant to oxidation under conditions that would convert a primary or secondary alcohol to a carbonyl (see Evidence Item 1) . This enables its incorporation into monomers, ligands, or surface modifiers where the hydroxyl group must persist through oxidative curing, post-polymerization functionalization, or long-term environmental exposure. The compound's higher LogP relative to the 1-ol isomer (see Evidence Item 3) further favors compatibility with hydrophobic polymer matrices [1].

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